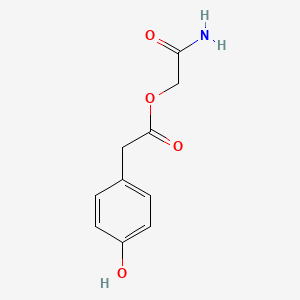

Carbamoylmethyl 4-hydroxyphenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamoylmethyl 4-hydroxyphenylacetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Therapeutic Agents

Carbamoylmethyl 4-hydroxyphenylacetate serves as an intermediate in the synthesis of several pharmaceutical compounds, notably camostat mesylate, which is used for treating acute pancreatitis and other conditions related to protease inhibition. The synthesis involves the reaction of 2-bromo-N,N-dimethylacetamide with 4-hydroxyphenylacetic acid, followed by conversion into camostat mesylate through further chemical reactions .

Inhibition of Proteases

Research indicates that this compound can act as a tryptase inhibitor, which is beneficial in treating diseases mediated by channel-activating proteases (CAPs), such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) . This property highlights its potential role in respiratory therapies.

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for developing treatments for Alzheimer's disease, where maintaining acetylcholine levels is vital for cognitive function . Studies have shown that derivatives of this compound exhibit promising inhibitory activities against this enzyme.

Biosynthesis Applications

this compound is also relevant in biotechnological applications, particularly in the biosynthesis of high-value polyhydroxyphenols. The enzyme 4-hydroxyphenylacetate 3-hydroxylase utilizes compounds like this to catalyze reactions that produce valuable phenolic compounds . This enzymatic activity can be harnessed for industrial applications in producing antioxidants and other bioactive substances.

Industrial Applications

Synthesis of Fine Chemicals

The compound's structure allows it to be used as a building block in synthesizing various fine chemicals. For instance, it can be utilized in creating agrochemicals or other specialty chemicals that require specific functional groups for biological activity.

Case Study 1: Synthesis of Camostat Mesylate

A detailed study demonstrated the effective synthesis of camostat mesylate from this compound. The process involved optimizing reaction conditions to enhance yield and purity, showcasing the compound's role as a crucial intermediate in pharmaceutical manufacturing .

Case Study 2: Acetylcholinesterase Inhibition

In vitro studies assessed the inhibitory effects of this compound derivatives on acetylcholinesterase activity. Results indicated that certain modifications to the compound significantly increased its inhibitory potency, suggesting pathways for developing new Alzheimer’s treatments .

Case Study 3: Biocatalytic Applications

Research explored the use of this compound in biocatalytic processes involving hydroxylation reactions. The findings revealed its potential for producing polyhydroxyphenols through microbial fermentation techniques, offering an eco-friendly alternative to traditional chemical synthesis methods .

Propriétés

Formule moléculaire |

C10H11NO4 |

|---|---|

Poids moléculaire |

209.20 g/mol |

Nom IUPAC |

(2-amino-2-oxoethyl) 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13) |

Clé InChI |

QFUVQEFNHFZYMA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(=O)OCC(=O)N)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.